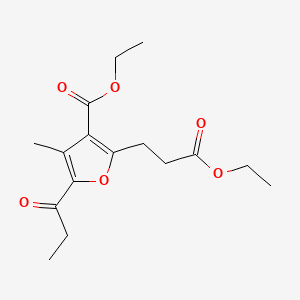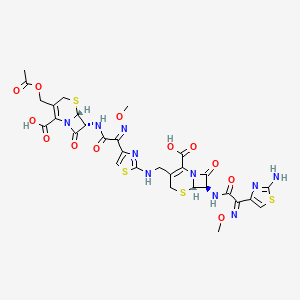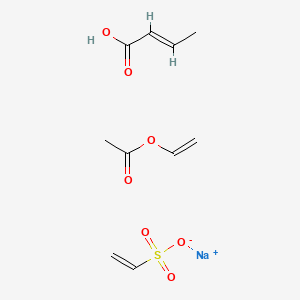
3-(α-Methylbenzyl) Saligenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(α-Methylbenzyl) Saligenin is a derivative of Saligenin, a phenolic component of a part of a salix bark extract which maintains a minor anti-depressant effect . It is a phenolic analog with potential for anti-melanomic effect . The molecular weight is 228.29 and the molecular formula is C15H16O2 .
Synthesis Analysis
The synthesis of structural isomers of saligenin-based β2-agonists, which can be obtained from the same starting material as the corresponding β2-agonists, has been reported . The structure of prepared isomers holds the β-aryl-β-aminoethanol moiety, in contrast to the α-aryl-β-aminoethanol moiety found in salmeterol and albuterol .Molecular Structure Analysis
The structure of 3-(α-Methylbenzyl) Saligenin is determined by 1D and various 2D NMR measurements . The structure of prepared isomers holds the β-aryl-β-aminoethanol moiety, in contrast to the α-aryl-β-aminoethanol moiety found in salmeterol and albuterol .Chemical Reactions Analysis
The reaction of β-halohydrin and amines responsible for the formation of β-aryl-β-amino alcohol has been investigated . The structure of β-halohydrin with the methyl salicylate moiety imposes the course of the reaction .Physical And Chemical Properties Analysis
3-(α-Methylbenzyl) Saligenin has a molecular weight of 228.29 and a molecular formula of C15H16O2 . It has a topological polar surface area of 40.5Ų .Wirkmechanismus
Zukünftige Richtungen
Future research could focus on further understanding the synthesis, molecular structure, and potential applications of 3-(α-Methylbenzyl) Saligenin. For instance, the preparation of structural isomers of salmeterol and albuterol, which can be obtained from the same starting material as the corresponding β2-agonists, has been reported . Further exploration in this area could yield interesting results.
Eigenschaften
CAS-Nummer |
94001-67-9 |
|---|---|
Produktname |
3-(α-Methylbenzyl) Saligenin |
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.291 |
IUPAC-Name |
2-(hydroxymethyl)-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |
InChI-Schlüssel |
BMLHCADWCYMYDL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
Synonyme |
2-Hydroxy-3-(1-phenylethyl)benzenemethanol; 2-Hydroxy-3-(α-methylbenzyl)benzyl Alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





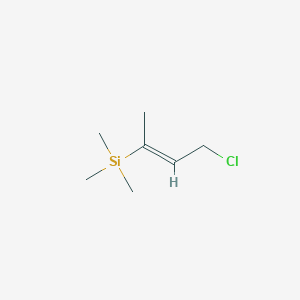

![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)
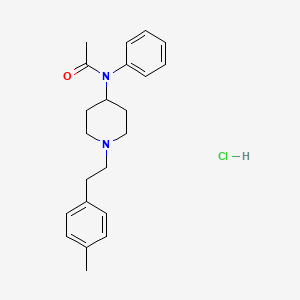
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
